6-Methoxy Dihydrosanguinarine
Overview
Description
6-Methoxy Dihydrosanguinarine is an alkaloid isolated from the fruits of Macleaya cordata. It is known for its strong cytotoxic properties, particularly against certain cancer cell lines such as MCF-7 and SF-268 . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
6-Methoxy Dihydrosanguinarine, also known as 6-Methoxydihydrosanguinarine, is an alkaloid isolated from Zanthoxylum integrifoliolum . The primary target of this compound is the Platelet-activating Factor Receptor (PAFR) . PAFR plays a crucial role in platelet aggregation, a process that is essential for blood clotting .
Mode of Action
The compound exhibits antiplatelet activities by inhibiting AA-, collagen-, and PAF-induced platelet aggregation . This means it prevents platelets from sticking together, thereby reducing the formation of blood clots .
Biochemical Pathways
By inhibiting the action of PAFR, it disrupts the normal functioning of these pathways, leading to a decrease in blood clot formation .
Result of Action
This compound has been found to exhibit strong cytotoxicity against certain cell lines . For instance, it shows potent cytotoxic effects against MCF-7 and SF-268 cell lines with IC50 values of 0.61 μM and 0.54 μM, respectively . This suggests that the compound could potentially be used in cancer treatment.
Biochemical Analysis
Biochemical Properties
6-Methoxy Dihydrosanguinarine plays a crucial role in various biochemical reactions. It exhibits strong cytotoxicity against cancer cell lines such as MCF-7 and SF-268, with IC50 values of 0.61 μM and 0.54 μM, respectively . The compound interacts with several biomolecules, including enzymes and proteins involved in apoptosis. For instance, it activates caspase-3, -8, and -9 proteases, leading to the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP). Additionally, this compound increases the expression of p53 and Bax proteins while decreasing the expression of Bid, indicating its role in promoting apoptotic cell death .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In HT29 colon carcinoma cells, it induces apoptosis in a dose-dependent manner, causing internucleosomal DNA fragmentation and activation of caspase pathways . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce tumor growth in lung adenocarcinoma by affecting the cell cycle signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits specific proteins and enzymes, leading to changes in gene expression and cellular function. Molecular docking studies have revealed strong binding interactions between this compound and hub proteins such as MMP9, CDK1, and ERBB2, which are involved in cell cycle regulation . These interactions result in the inhibition of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Long-term studies have shown that this compound maintains its cytotoxic properties over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits strong cytotoxicity at low concentrations, with IC50 values in the micromolar range . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and adipocyte differentiation. It enhances glucose uptake in 3T3-L1 adipocytes by upregulating the expression of PPARγ and its target genes, such as Glut-4 and adiponectin . This indicates its potential role in improving insulin sensitivity and glucose homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with various cellular components, leading to its accumulation in specific tissues . Its distribution is influenced by factors such as solubility and binding affinity to cellular proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Studies have shown that the compound is initially associated with the endoplasmic reticulum (ER) but is subsequently transported to the central vacuole . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy Dihydrosanguinarine typically involves the extraction from natural sources like Macleaya cordata. The process includes several steps:
Extraction: The fruits of Macleaya cordata are harvested and subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of industrial-scale chromatography and advanced purification techniques ensures the high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy Dihydrosanguinarine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
6-Methoxy Dihydrosanguinarine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Its cytotoxic properties make it a valuable tool for studying cell biology and cancer research.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Comparison with Similar Compounds
6-Methoxy Dihydrosanguinarine can be compared with other similar alkaloids:
Sanguinarine: Another alkaloid with similar cytotoxic properties but different molecular targets.
Chelerythrine: Known for its protein kinase C inhibition, it shares some structural similarities but has distinct biological activities.
Berberine: While structurally different, it also exhibits anti-cancer properties and is used in similar research contexts.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
11-methoxy-12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-20-12(4-3-11-5-16-17(6-13(11)20)25-9-24-16)14-7-18-19(27-10-26-18)8-15(14)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGLUIVEUDJAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC3=C(C=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OCO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for 6-methoxydihydrosanguinarine?
A1: 6-methoxydihydrosanguinarine demonstrates a range of biological activities, most notably:
- Antibacterial Activity: It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, ] This activity is attributed to its ability to disrupt bacterial membranes and interfere with essential cellular processes. []
- Anticancer Activity: Studies highlight its potential as an anticancer agent, inducing apoptosis (programmed cell death) in various cancer cell lines, including breast cancer (MCF-7), [] liver cancer (HepG2), [] and colon cancer (HT29). [] This effect is often linked to reactive oxygen species (ROS) generation and modulation of critical signaling pathways like PI3K/AKT/mTOR. [, ]
- Anti-inflammatory Activity: Research suggests it can suppress inflammatory responses, inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). [] This anti-inflammatory effect is potentially linked to its ability to modulate mitogen-activated protein kinase (MAPK) pathways. []
Q2: How does 6-methoxydihydrosanguinarine exert its anticancer effects?
A2: 6-methoxydihydrosanguinarine displays anticancer activity through multiple mechanisms:
- Induction of Apoptosis: It triggers apoptosis in cancer cells, potentially by increasing ROS levels and suppressing the PI3K/AKT/mTOR signaling pathway. [] This suppression leads to downstream effects on cell survival and proliferation. []
- Autophagy Modulation: While inducing apoptosis, 6-methoxydihydrosanguinarine also promotes autophagy (a cellular self-eating process). [] Interestingly, inhibiting autophagy seems to enhance its pro-apoptotic effects, suggesting a complex interplay between these processes. []
- DR5 Upregulation: In hepatocellular carcinoma cells, 6-methoxydihydrosanguinarine upregulates the death receptor 5 (DR5), sensitizing these cells to TRAIL-induced apoptosis. [] This upregulation appears to be mediated by ROS generation. []
Q3: Are there structural features of 6-methoxydihydrosanguinarine that influence its biological activity?
A3: The structure of 6-methoxydihydrosanguinarine plays a crucial role in its biological activity. While specific structure-activity relationships are still under investigation, research on similar 2-aryl-3,4-dihydroisoquinolin-2-ium compounds offers insights:
- N-Benzene Ring Substitutions: Introducing substituents, especially halogens (like fluorine) and trifluoromethyl groups, to the N-benzene ring significantly enhances acaricidal activity against Psoroptes cuniculi. []
- Substituent Position: The position of substituents like fluorine, methyl, and hydroxyl groups on the N-benzene ring significantly impacts activity. [] This suggests that specific structural arrangements are crucial for optimal target interaction.
Q4: What analytical techniques are commonly employed for the detection and quantification of 6-methoxydihydrosanguinarine?
A4: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing 6-methoxydihydrosanguinarine:
- Achiral HPLC: This method allows the simultaneous separation and quantification of 6-methoxydihydrosanguinarine alongside related alkaloids like 6-acetonyldihydrosanguinarine and dihydrosanguinarine. [, ]
- Chiral HPLC: This technique enables the separation and quantification of 6-methoxydihydrosanguinarine enantiomers, offering insight into its stereochemical composition. [, ]
- HPTLC: High-performance thin-layer chromatography (HPTLC) combined with fluorodensitometry offers a sensitive and selective method for separating and quantifying 6-methoxydihydrosanguinarine in plant extracts, often alongside other isoquinoline alkaloids. [, ]
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